Introduction: The Analytical Challenge of a Privileged Scaffold
Introduction: The Analytical Challenge of a Privileged Scaffold
An In-depth Technical Guide to the Structure Elucidation and Confirmation of 6-Cyano-4-chromanone
The chroman-4-one framework is a significant structural motif in medicinal chemistry and natural products, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1][2][3] 6-Cyano-4-chromanone (C₁₀H₇NO₂), a derivative of this core, represents a key synthetic intermediate for developing novel therapeutics.[1][4] Its precise molecular structure is paramount to understanding its reactivity and potential as a building block in drug discovery programs.
This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation and confirmation of 6-Cyano-4-chromanone. We will move beyond a simple recitation of data, focusing instead on the logical synergy between different analytical methods. Each technique—from elemental analysis to advanced spectroscopy—provides a unique piece of the structural puzzle. When combined, they form a self-validating system that confirms the molecular formula, identifies all functional groups, and maps the precise connectivity of every atom, leaving no ambiguity as to the compound's identity and purity.
Molecular Structure:
Figure 1: Chemical structure of 6-Cyano-4-chromanone.
Part 1: Foundational Analysis - Molecular Formula and Purity
The first step in any structure elucidation is to establish the fundamental properties of the compound: its elemental composition and its purity. These foundational data points provide the basis upon which all subsequent spectroscopic interpretations are built.
Elemental Analysis: Confirming the Atomic Building Blocks
Elemental analysis provides the empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen in the sample. This technique is the first line of evidence for confirming the proposed molecular formula of C₁₀H₇NO₂.
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A precisely weighed sample (typically 1-3 mg) of 6-Cyano-4-chromanone is combusted in a furnace at high temperatures (≥900 °C) in a stream of pure oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are carried by a stream of inert gas (helium) through a series of traps or gas chromatography columns.
-
Each gas is detected by a thermal conductivity detector, and the resulting signal is proportional to the amount of the element in the original sample.
-
The weight percentages of C, H, and N are calculated and compared against the theoretical values.
The molecular formula C₁₀H₇NO₂ corresponds to a molecular weight of 173.17 g/mol .[5][6][7][8][9] The expected elemental composition is presented below. A successful analysis should yield experimental values within ±0.4% of the theoretical values.
| Element | Theoretical Mass % (for C₁₀H₇NO₂) | Expected Experimental % |
| Carbon (C) | 69.36%[5] | 69.36 ± 0.4% |
| Hydrogen (H) | 4.07%[5] | 4.07 ± 0.4% |
| Nitrogen (N) | 8.09%[5] | 8.09 ± 0.4% |
| Oxygen (O) | 18.48% (by difference)[5] | - |
Table 1: Comparison of theoretical and expected elemental analysis data for 6-Cyano-4-chromanone.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Confirming the purity of the analyte is critical; contaminants can introduce extraneous signals in spectroscopic analyses, leading to incorrect structural assignments. Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small organic molecules.
-
Sample Preparation: A stock solution of 6-Cyano-4-chromanone is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. This is further diluted to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Separation: The sample is injected into the HPLC system. The separation is performed on a C18 stationary phase, and the analytes are eluted using a mobile phase gradient of water and an organic solvent like acetonitrile.
-
Detection: The column eluent is passed through a UV detector. Given the aromatic nature of the compound, a detection wavelength between 230-290 nm is typically effective.[10]
-
Data Analysis: The resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single, sharp, symmetrical peak.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Acetic Acid | Acidification improves peak shape for carbonyl-containing compounds.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Linear gradient (e.g., 20% to 80% B over 15 min) | Ensures elution of the compound with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C[10] | Maintains consistent retention times and improves efficiency. |
| Detection | UV Diode-Array Detector (DAD) at 254 nm | The aromatic chromanone core absorbs strongly in the UV region. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Table 2: A representative RP-HPLC method for purity determination of 6-Cyano-4-chromanone.
}
HPLC Purity Analysis Workflow.
Part 2: Spectroscopic Characterization
With the molecular formula and purity confirmed, spectroscopic techniques are employed to piece together the molecule's architecture.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its substructures.
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
In the ionization chamber, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion radical (M⁺•).
-
The molecular ion and its fragments are accelerated through a magnetic field, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum. For chromanone structures, a conventional [M+H]⁺ ion is often observed under soft ionization conditions like electrospray.[11]
The molecular ion peak (M⁺•) for C₁₀H₇NO₂ is expected at m/z 173 . The fragmentation of the chromanone ring is highly characteristic. The most prominent pathway is a retro-Diels-Alder (RDA) reaction , which cleaves the heterocyclic ring.[12][13][14]
| m/z Value | Proposed Fragment Ion | Neutral Loss | Proposed Structure |
| 173 | [M]⁺• | - | 6-Cyano-4-chromanone |
| 145 | [M - CO]⁺• | CO | Loss of carbonyl group |
| 116 | [M - CO - HCN]⁺• | CO, HCN | Subsequent loss of hydrogen cyanide |
| 118 | [RDA Fragment]⁺• | C₂H₂O (Ketene) | Result of retro-Diels-Alder cleavage |
Table 3: Predicted major fragment ions for 6-Cyano-4-chromanone in EI-MS.
}
Proposed EI-MS fragmentation pathway.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
ATR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
The sample is scanned with IR radiation over a range (typically 4000-400 cm⁻¹), and the absorption is measured.
The structure of 6-Cyano-4-chromanone contains several key functional groups, each with a distinct IR signature.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium, sharp |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium, sharp |
| Nitrile (C≡N) | Stretch | 2240 - 2220 [15][16] | Strong, sharp |
| Ketone (C=O) | Stretch | ~1680 - 1660 | Strong, sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to weak |
| C-O-C | Stretch | 1250 - 1050 | Strong |
Table 4: Key IR absorption frequencies for 6-Cyano-4-chromanone. The nitrile and ketone stretches are the most diagnostic peaks.
The presence of a strong, sharp peak around 2230 cm⁻¹ is definitive evidence for the nitrile group.[17][18] Aromatic nitriles typically absorb at slightly lower wavenumbers than aliphatic nitriles due to conjugation.[16] The strong absorption around 1680 cm⁻¹ is characteristic of an aromatic ketone (carbonyl group conjugated with the benzene ring).[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. ¹H and ¹³C spectra are acquired. For ¹³C, a proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a single line.
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their neighboring protons. The structure has 7 protons in distinct environments.
| Proton(s) | Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-5 | Aromatic | ~8.0-8.2 | d (or s) | 1H | Deshielded by adjacent C=O and CN groups. |
| H-7 | Aromatic | ~7.6-7.8 | dd | 1H | Aromatic proton with ortho and meta coupling. |
| H-8 | Aromatic | ~7.0-7.2 | d | 1H | Aromatic proton ortho to the ether oxygen. |
| H-2 | Aliphatic | ~4.5-4.7 | t | 2H | Methylene protons adjacent to the ether oxygen (CH₂-O). |
| H-3 | Aliphatic | ~2.8-3.0 | t | 2H | Methylene protons adjacent to the carbonyl group (CH₂-C=O). |
Table 5: Predicted ¹H NMR spectral data for 6-Cyano-4-chromanone. Chemical shifts are estimates and can vary based on solvent.
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
| Carbon(s) | Position | Predicted δ (ppm) | Rationale |
| C-4 | Carbonyl | ~190-195[19] | Characteristic chemical shift for a ketone carbonyl.[20] |
| C-8a | Aromatic | ~160-162 | Aromatic carbon attached to the ether oxygen. |
| C-5, C-7 | Aromatic | ~125-138 | Aromatic CH carbons. |
| C-4a, C-8 | Aromatic | ~118-125 | Aromatic carbons. |
| C-9 | Nitrile | ~115-120 [15] | Characteristic shift for a nitrile carbon. |
| C-6 | Aromatic | ~105-110 | Quaternary aromatic carbon attached to the CN group. |
| C-2 | Aliphatic | ~65-70 | Aliphatic carbon adjacent to the ether oxygen (O-CH₂). |
| C-3 | Aliphatic | ~42-45[19] | Aliphatic carbon adjacent to the carbonyl (C=O)-CH₂. |
Table 6: Predicted ¹³C NMR spectral data for 6-Cyano-4-chromanone.
}
Logical workflow for NMR-based structure elucidation.
Part 3: Synthesis of Evidence - The Final Confirmation
-
Elemental Analysis and High-Resolution Mass Spectrometry establish the molecular formula as C₁₀H₇NO₂ and the molecular weight as ~173.
-
IR Spectroscopy provides direct evidence for the key functional groups: a conjugated ketone (C=O at ~1680 cm⁻¹) and an aromatic nitrile (C≡N at ~2230 cm⁻¹).
-
¹³C NMR confirms the carbon backbone, showing 10 distinct carbons, including signals in the characteristic regions for a ketone carbonyl, a nitrile carbon, six aromatic carbons, and two aliphatic carbons.
-
¹H NMR maps the proton arrangement, showing three aromatic protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and two distinct methylene groups (as triplets), confirming the -O-CH₂-CH₂-C=O- linkage of the chromanone ring.
-
HPLC confirms the sample's high purity, ensuring that the spectroscopic data is representative of the target compound.
This systematic and multi-faceted analytical approach provides the definitive evidence required by researchers, drug development professionals, and regulatory bodies to confirm the identity, structure, and purity of 6-Cyano-4-chromanone.
}
Synergistic workflow for structure confirmation.
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